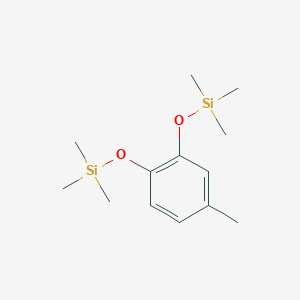

1,2-Benzenediol, 4-methyl, bis-TMS

Description

Contextualizing Bis-Trimethylsilyl (bis-TMS) Aromatic Systems in Contemporary Organic Chemistry

Bis-trimethylsilyl (bis-TMS) aromatic systems are a class of organosilicon compounds where two trimethylsilyl (B98337) (TMS) groups are attached to the oxygen atoms of an aromatic diol. The introduction of TMS groups converts the polar hydroxyl groups into nonpolar silyl (B83357) ethers. wikipedia.org This transformation is a cornerstone of protection chemistry, rendering the molecule more volatile and thermally stable, which is particularly advantageous for analytical techniques like gas chromatography (GC) and mass spectrometry (MS). wikipedia.orgnih.gov The enhanced volatility and favorable fragmentation patterns of these derivatives allow for precise separation and identification. wikipedia.orgnih.gov

Beyond their analytical applications, bis-TMS aromatic ethers serve as versatile intermediates in organic synthesis. The silyl groups can be easily removed under specific conditions, regenerating the original hydroxyl groups for further reactions. This protective role is crucial in multi-step syntheses where sensitive hydroxyl functionalities need to be shielded from incompatible reagents.

Significance of Catechol-Derived Trimethylsilyl Ethers in Research Paradigms

Catechols, or 1,2-benzenediols, are compounds featuring two hydroxyl groups on adjacent carbons of a benzene (B151609) ring. drugbank.com This structural motif is found in numerous natural products and biologically active molecules. researchgate.net The silylation of catechols, such as 4-methylcatechol (B155104), to form compounds like 1,2-Benzenediol, 4-methyl, bis-TMS, is of particular importance. nih.govnist.gov

The resulting bis-TMS ether of 4-methylcatechol is a key derivative studied in various research areas. For instance, in metabolomics, the analysis of catecholamine metabolites often involves their conversion to TMS derivatives to facilitate GC-MS analysis. nih.gov The unique structure of catechol-derived silyl ethers also makes them valuable in the study of complex natural materials, such as Asian lacquers, where in situ derivatization helps in identifying their chemical components. researchgate.net Furthermore, these compounds are instrumental in the synthesis of novel materials, including polymers and redox-active systems, due to the reactive nature of the catechol core upon deprotection. researchgate.netreading.ac.uk

Historical Development of Aromatic Silylation Methodologies

The introduction of silyl groups onto aromatic molecules is a fundamental transformation in organic chemistry. wikipedia.org Historically, the silylation of aromatic hydroxyl groups was achieved by reacting the alcohol with a silyl halide, like trimethylsilyl chloride, in the presence of a base. wikipedia.org Over the years, more efficient silylating agents, such as bis(trimethylsilyl)acetamide (BSA), were developed, offering milder reaction conditions and cleaner conversions. wikipedia.org

More recent advancements have focused on the direct C-H silylation of aromatic rings, a more atom-economical approach. escholarship.orgacs.org These methods often employ transition metal catalysts, such as iridium or rhodium complexes, to activate the otherwise inert C-H bond and facilitate the introduction of a silyl group. escholarship.orgacs.org The development has even progressed to metal-free catalytic systems, for example, using boron-based catalysts or earth-abundant alkali metal species, which offer advantages in terms of cost and sustainability. acs.orgnih.gov These modern methodologies have significantly broadened the scope and applicability of aromatic silylation in both academic and industrial research. escholarship.orgacs.orgresearchgate.net

Chemical and Physical Properties of this compound

The compound this compound, also known as 4-methylcatechol, bis(trimethylsilyl) ether, possesses distinct chemical and physical properties that are crucial for its application in research. nist.govchemeo.com

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C13H24O2Si2 | chemeo.com |

| Molecular Weight | 268.50 g/mol | nih.gov |

| InChI Key | OZIRHEHKTRSGJX-UHFFFAOYSA-N | chemeo.com |

| CAS Number | Not explicitly found for bis-TMS derivative, parent compound is 452-86-8 | chemeo.comnist.gov |

Synonyms and Related Compounds

To ensure clarity and comprehensive understanding, a list of synonyms for the parent compound, 4-methylcatechol, and related compounds is provided below.

Structure

2D Structure

3D Structure

Properties

CAS No. |

58048-03-6 |

|---|---|

Molecular Formula |

C13H24O2Si2 |

Molecular Weight |

268.50 g/mol |

IUPAC Name |

trimethyl-(4-methyl-2-trimethylsilyloxyphenoxy)silane |

InChI |

InChI=1S/C13H24O2Si2/c1-11-8-9-12(14-16(2,3)4)13(10-11)15-17(5,6)7/h8-10H,1-7H3 |

InChI Key |

OZIRHEHKTRSGJX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1,2 Benzenediol, 4 Methyl, Bis Tms

Strategies for O-Trimethylsilylation of Substituted Catechols

The O-trimethylsilylation of substituted catechols like 4-methylcatechol (B155104) can be achieved through several established methods, primarily differing in the choice of silylating agent and the use of catalysts to drive the reaction to completion.

The combination of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalytic amount of Trimethylchlorosilane (TMCS) is a widely preferred and highly effective reagent system for the trimethylsilylation of a broad range of compounds, including phenols. aliyuncs.com BSTFA is a powerful silyl (B83357) donor that readily derivatizes non-sterically hindered functional groups. aliyuncs.com

TMCS is rarely used alone for derivatization in analytical applications but serves as a potent catalyst when mixed with other silylating reagents like BSTFA. aliyuncs.com The addition of 1-20% TMCS to BSTFA significantly increases the reactivity of the mixture, enabling the silylation of more resistant functional groups such as hindered hydroxyls. aliyuncs.com This enhanced reactivity ensures a more rapid and complete conversion of the catechol to its bis-TMS ether. aliyuncs.com The by-products of the BSTFA reaction, N-(trimethylsilyl)trifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes interference during chromatographic analysis. aliyuncs.comresearchgate.net

General procedures often involve dissolving the sample in a suitable solvent, adding the BSTFA/TMCS reagent, and allowing the reaction to proceed. researchgate.net For many compounds, the reaction is complete within minutes at room temperature. researchgate.networdpress.com

Hexamethyldisilazane (HMDS) is another common reagent for the preparation of TMS derivatives. sigmaaldrich.com It is a cost-effective and stable reagent that is effective for silylating alcohols, phenols, amines, and carboxylic acids. sigmaaldrich.comsigmaaldrich.com A key advantage of using HMDS is that the only byproduct of the reaction is ammonia, a volatile gas that can easily be removed from the reaction mixture, driving the reaction to completion. sigmaaldrich.comsigmaaldrich.comresearchgate.net

However, HMDS is considered a weaker silylating agent compared to BSTFA, and its reactions can be slow, sometimes requiring forceful conditions and long reaction times. sigmaaldrich.comresearchgate.net For the bis-silylation of a catechol, which involves derivatizing two hydroxyl groups, using HMDS alone may require heating or extended reaction periods to achieve a high yield. researchgate.net The reaction is typically performed by mixing the substrate with an excess of HMDS, either neat or in an appropriate solvent. researchgate.net

To overcome the lower reactivity of silylating agents like HMDS, various catalysts can be employed to enhance reaction efficiency. sigmaaldrich.comresearchgate.net The addition of acidic catalysts can significantly increase the silylating power of HMDS. sigmaaldrich.com A variety of catalysts have been reported to activate HMDS for the efficient silylation of alcohols and phenols. researchgate.net

Examples of effective catalysts include:

Trimethylchlorosilane (TMCS): As with BSTFA, adding a small amount of TMCS to HMDS accelerates the derivatization of moderately hindered or slowly reacting compounds. sigmaaldrich.com

Acid Catalysts: A few drops of sulfuric acid (H₂SO₄) or trifluoroacetic acid can facilitate the silylation of less reactive groups. researchgate.netresearchgate.net

Metal Triflates: Bismuth(III) triflate (Bi(OTf)₃) has been demonstrated as a highly efficient catalyst for the silylation of alcohols and phenols with HMDS under solvent-free conditions, leading to excellent conversion in a very short time. researchgate.net

Ionic Liquids: Certain ionic liquids have been shown to be effective catalysts for the silylation of hydroxyl groups with HMDS under mild, room-temperature conditions. sid.ir

These catalyst-assisted procedures allow for milder reaction conditions and shorter reaction times, making the synthesis more efficient and practical. researchgate.netsid.ir

Table 1: Comparison of Silylating Systems for Catechol Derivatization

| Reagent System | Key Characteristics | Typical Conditions | Byproducts |

|---|---|---|---|

| BSTFA + TMCS | High reactivity, versatile, suitable for hindered groups. aliyuncs.com | Room temperature or gentle heating (e.g., 60°C). researchgate.net | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide. aliyuncs.com |

| HMDS | Cost-effective, neutral reaction, volatile byproduct. sigmaaldrich.comsigmaaldrich.com | Often requires heating and/or long reaction times. researchgate.netresearchgate.net | Ammonia. sigmaaldrich.comsigmaaldrich.com |

| HMDS + Catalyst | Enhanced reactivity, milder conditions, faster reactions. sigmaaldrich.comresearchgate.net | Room temperature to moderate heat, depending on catalyst. researchgate.netsid.ir | Ammonia + catalyst residue. sigmaaldrich.com |

Optimization of Reaction Parameters for 1,2-Benzenediol, 4-methyl, bis-TMS Synthesis

The successful synthesis of this compound depends not only on the choice of reagents but also on the careful optimization of reaction parameters such as the solvent system, temperature, and reaction duration.

Commonly used aprotic solvents for silylation include:

Acetonitrile researchgate.netsid.ir

Pyridine researchgate.net

Dimethylformamide (DMF) wordpress.comresearchgate.net

Dichloromethane researchgate.net

Hexane researchgate.netresearchgate.net

Toluene researchgate.net

The polarity of the solvent can have a pronounced effect on derivatization kinetics. nih.gov For the silylation of phenolic compounds with BSTFA, the reaction rate was found to be highly dependent on the solvent. researchgate.net One study showed that derivatization was completed almost instantaneously in acetone, while it took at least one hour in dichloromethane and ethyl acetate, and over three hours in hexane. researchgate.net In another study focused on HMDS silylation, acetonitrile was identified as the optimal solvent in terms of reaction time and conversion. sid.ir The interaction between the solvent and the catechol substrate at the molecular level can also affect the reaction by influencing how solvent molecules adsorb onto the substrate surface. mdpi.com

Temperature and reaction time are interdependent parameters that must be optimized to ensure the complete formation of the bis-TMS ether without causing degradation or the formation of by-products. researchgate.net While many silylation reactions can proceed at room temperature, particularly with highly reactive reagents like BSTFA/TMCS, gentle heating is often employed to accelerate the process and ensure complete conversion. researchgate.netresearchgate.net

Typical reaction temperatures range from room temperature up to 60-80°C. wordpress.comresearchgate.net For instance, a common procedure using BSTFA involves heating the reaction mixture at 60-70°C for 15 to 60 minutes. researchgate.netresearchgate.net Reactions with the less reactive HMDS may require refluxing for several hours to go to completion, although the addition of a catalyst can significantly shorten this time. researchgate.net

The optimal reaction duration can vary widely, from a few minutes to several hours, depending on the specific substrate, the reactivity of the silylating agent, the catalyst used, and the temperature. researchgate.netresearchgate.net It is common practice to monitor the reaction's progress by analyzing aliquots at different time intervals until no further increase in the product peak is observed via chromatography. sigmaaldrich.com

Table 2: Optimization of Reaction Parameters

| Parameter | Influence on Reaction | Typical Conditions/Examples |

|---|---|---|

| Solvent | Affects kinetics and yield; must be aprotic and dry. researchgate.netresearchgate.net | Acetone (very fast), Acetonitrile, Pyridine, Dichloromethane. researchgate.netresearchgate.netsid.ir |

| Temperature | Increases reaction rate; helps drive reaction to completion. researchgate.netresearchgate.net | Room Temperature to 80°C. A common range is 60-70°C. researchgate.netresearchgate.networdpress.com |

| Duration | Must be sufficient for complete bis-silylation. researchgate.net | 5 minutes to several hours, dependent on reagents and temperature. researchgate.netresearchgate.net |

Mitigation of Side Product Formation and Derivatization Artifacts in Bis-TMS Catechol Synthesis

Common silylating agents such as N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are typically effective in forming the desired bis-TMS derivative. wordpress.com However, a number of factors can contribute to the formation of artifacts, including the presence of certain functional groups on the analyte, the reaction conditions, and even the derivatization reagent itself reacting with other components in the sample matrix. wordpress.comkoreascience.kr

Key Factors Influencing Artifact Formation:

Incomplete Silylation: One of the most common issues is partial derivatization, resulting in the formation of mono-TMS derivatives alongside the desired bis-TMS product. nih.gov This can be influenced by steric hindrance and the reaction conditions. researchgate.net For instance, incomplete silylation has been observed in the analysis of various compounds, which can be minimized by optimizing the derivatization method. researchgate.net

Reaction with Contaminants: The presence of water or other protic solvents can lead to the hydrolysis of the silylating reagent and the TMS derivatives, reducing the yield of the desired product. The presence of inorganic acids or bases can also lead to the formation of salt adducts. researchgate.net

Oxidation: Catechols are susceptible to oxidation, which can be accelerated by heat and the presence of certain initiators. wordpress.comresearchgate.net This can lead to the formation of oxidized artifacts, complicating the analysis. researchgate.net

Reagent-Related Artifacts: The silylating reagents themselves or their byproducts can react to form unexpected derivatives. wordpress.com For example, aldehydes and ketones can react with silylating agents to form acetal artifacts. wordpress.com

Strategies for Mitigation:

To minimize the formation of these undesirable side products, several strategies can be employed. The effectiveness of a derivatization procedure is dependent on the nature of the derivatizing reagent, the reaction time, and the reaction temperature. koreascience.kr

| Strategy | Description | Key Considerations |

| Optimization of Reaction Conditions | Fine-tuning parameters such as temperature, reaction time, and the ratio of silylating agent to analyte is crucial. koreascience.kr | Higher temperatures and longer reaction times can sometimes promote unwanted side reactions or degradation. koreascience.kr |

| Choice of Silylating Agent | Different silylating agents have varying reactivities. A stronger silylating agent may be necessary for complete derivatization of sterically hindered hydroxyl groups. researchgate.net | The choice of reagent can also influence the types of artifacts formed. wordpress.com |

| Use of Catalysts | Catalysts can be used to promote the desired reaction and increase the rate of silylation, potentially reducing the required reaction time and temperature. | The catalyst should be chosen carefully to avoid promoting side reactions. |

| Sample Purity | Ensuring the sample is free from water and other reactive contaminants is essential for a clean derivatization. researchgate.net | Proper sample preparation and drying techniques are critical. |

| Two-Step Derivatization | In some cases, a two-step derivatization approach, such as silylation followed by acylation, can provide a more stable and specific derivative, reducing the likelihood of artifact formation. koreascience.kr | This adds complexity to the analytical workflow. |

By carefully considering these factors and implementing appropriate mitigation strategies, the formation of side products and derivatization artifacts in the synthesis of bis-TMS catechols can be significantly reduced, leading to more accurate and reliable analytical results.

Green Chemistry Approaches in Trimethylsilylation of Aromatic Diols

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable chemical processes, a concept known as green chemistry. jchemlett.com This extends to analytical derivatization methods like trimethylsilylation. While traditional silylation methods are effective, they often involve the use of hazardous solvents and reagents.

The principles of green chemistry encourage the use of safer solvents, renewable starting materials, and processes that minimize waste and energy consumption. jchemlett.comescholarship.org In the context of the trimethylsilylation of aromatic diols such as 4-methylcatechol, several green chemistry approaches are being explored.

Key Green Chemistry Strategies:

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Traditional solvents like dichloromethane are effective but pose environmental and health risks. researchgate.net The use of more benign solvents or even solvent-free conditions is a key goal. Research into solid-phase analytical derivatization (SPAD) offers a promising alternative where the derivatization occurs on a solid sorbent, reducing or eliminating the need for organic solvents. researchgate.net

Catalyst Development: The use of catalysts can improve the efficiency of the silylation reaction, allowing for milder reaction conditions and reducing the amount of reagent needed. The development of reusable and non-toxic catalysts is an active area of research. For example, solid acid catalysts are being investigated for various organic transformations. researchgate.net

Renewable Resources: 4-Methylcatechol itself can be derived from renewable resources like lignin, a complex polymer found in plant biomass. rsc.org Developing efficient methods for the depolymerization of lignin to produce valuable platform chemicals like catechols is a key area of green chemistry research. researchgate.netrsc.org A patent describes a one-step synthesis of 4-methylcatechol from 2-methoxy-4-methylphenol using natural and green raw materials, highlighting a move towards more sustainable production methods. google.com

Atom Economy: Silylation reactions, in general, have good atom economy as the silyl group is incorporated into the final product. However, byproducts from the silylating agent are still generated. Optimizing reaction conditions to ensure high conversion to the desired product minimizes waste.

| Green Chemistry Principle | Application in Trimethylsilylation of Aromatic Diols |

| Prevention | Optimizing reactions to minimize byproduct formation. |

| Atom Economy | Designing syntheses where the maximum proportion of starting materials is incorporated into the final product. |

| Less Hazardous Chemical Syntheses | Using less toxic silylating agents and avoiding hazardous solvents. |

| Designing Safer Chemicals | The derivatized product itself is for analytical purposes and not a final consumer product. |

| Safer Solvents and Auxiliaries | Employing solvent-free methods or using greener solvents like supercritical fluids or ionic liquids. |

| Design for Energy Efficiency | Using catalysts to allow for reactions at lower temperatures and pressures. |

| Use of Renewable Feedstocks | Sourcing 4-methylcatechol from lignin or other biomass. |

| Reduce Derivatives | While derivatization is necessary for this analysis, methods that combine extraction and derivatization can reduce steps. |

| Catalysis | Utilizing catalysts to improve reaction efficiency and reduce waste. |

| Design for Degradation | Not directly applicable to the analytical derivative itself, but relevant to the overall lifecycle of the chemicals used. |

| Real-time analysis for Pollution Prevention | Analytical techniques like GC-MS are used to monitor reactions and prevent the formation of pollutants. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of explosions, fires, and releases. |

The application of green chemistry principles to the synthesis and derivatization of compounds like this compound is an ongoing effort. By focusing on sustainable practices, the environmental impact of these essential analytical procedures can be significantly reduced.

Reaction Mechanisms and Chemical Reactivity of Bis Trimethylsilyl Catechol Derivatives

Mechanistic Insights into Aromatic Silylation Processes and Reverse Reactions

Aromatic silylation, the process of introducing a silyl (B83357) group onto an aromatic ring, and the reverse desilylation reactions are fundamental to the application of compounds like 1,2-Benzenediol, 4-methyl, bis-TMS. The formation of the silyl ether from the catechol is typically a nucleophilic attack of the deprotonated hydroxyl group on a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl). wikipedia.org This reaction is often facilitated by a base. wikipedia.org The reverse reaction, cleavage of the Si-O bond, is also a critical process, often referred to as deprotection. wikipedia.orggelest.com

Mechanistic studies on the direct C-H silylation of arenes, a different process from O-silylation, have been conducted using transition metal catalysts like iridium and rhodium. acs.orgnih.govchemrxiv.org These studies reveal complex catalytic cycles involving oxidative addition of C-H bonds to the metal center and reductive elimination to form the C-Si bond. nih.gov For iridium catalysts, the rate-limiting step can vary depending on the electronic properties of the arene substrate. acs.orgescholarship.org

Nucleophilic Aromatic Substitution (NAS) is a key reaction pathway for aromatic compounds. numberanalytics.com In contrast to Electrophilic Aromatic Substitution (EAS), NAS reactions involve the attack of a nucleophile on the aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.comyoutube.com This process is generally favored in electron-poor aromatic systems, where electron-withdrawing groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

For bis-TMS aromatic ethers like this compound, the trimethylsilyloxy groups act as electron-donating groups, enriching the π-electron density of the aromatic ring. This electronic characteristic makes the ring inherently unreactive towards nucleophilic attack. Consequently, NAS reactions on such electron-rich systems are uncommon unless strong electron-withdrawing groups are also present on the aromatic ring to activate it. numberanalytics.commasterorganicchemistry.com

While the silylated aromatic ring itself is not typically a substrate for nucleophilic attack, related chemistry involves the use of silyl anions as potent nucleophiles. For instance, silyl lithium reagents can react with aryl fluorides in a nucleophilic aromatic substitution pathway to form aryl silanes. researchgate.net This highlights the versatility of silicon-based reagents in different roles within substitution reactions.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, including bis-TMS aromatic ethers. libretexts.org The mechanism proceeds through a two-step process: initial attack by an electrophile to form a carbocation intermediate (arenium ion or σ-complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The two trimethylsilyloxy (-OTMS) groups in this compound are analogous to alkoxy groups, which are strong activating substituents. organicmystery.com They donate electron density to the aromatic ring through resonance, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.org These groups are ortho, para-directors. In this compound, the available positions for substitution are C3, C5, and C6.

The directing effects can be summarized as follows:

-OTMS at C1: Directs ortho to C6 and para to C4 (which is already substituted).

-OTMS at C2: Directs ortho to C3 and para to C5.

-CH₃ at C4: Directs ortho to C3 and C5.

Combining these effects, positions 3, 5, and 6 are all activated. However, steric hindrance from the bulky trimethylsilyl groups and the adjacent methyl group will play a significant role in determining the final regioselectivity of the substitution. acs.org Position 3 is flanked by two substituents, making it the most sterically hindered. Position 5 is activated by both the C2-OTMS group (para) and the C4-methyl group (ortho). Position 6 is activated by the C1-OTMS group (ortho). The interplay between these electronic and steric factors determines the product distribution in EAS reactions.

| Position on Ring | Activating Groups | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|

| C3 | -OTMS (ortho), -CH₃ (ortho) | High (between -OTMS and -CH₃) | Low |

| C5 | -OTMS (para), -CH₃ (ortho) | Moderate | High |

| C6 | -OTMS (ortho) | Moderate | High |

Stereochemical Aspects of Trimethylsilyl Ether Reactions and Transformations

The stereochemistry of reactions involving trimethylsilyl ethers is primarily influenced by the significant steric bulk of the trimethylsilyl (TMS) group. acs.org While the TMS group itself is achiral, its presence can direct the stereochemical outcome of reactions at adjacent centers.

In studies of related organosilicon compounds, the stereochemistry of rearrangements has been investigated. For example, the rearrangement of optically active α-silylcarbinols to their isomeric silyl ethers has been shown to be highly stereoselective, proceeding with retention of configuration at the silicon center. cdnsciencepub.com Although the silicon in a TMS group is not an asymmetric center, this principle underscores the well-defined stereochemical pathways that organosilicon compounds can follow. The reaction of silyl chlorides with alcohols to form silyl ethers is known to proceed with inversion of configuration. cdnsciencepub.com These stereochemical considerations are crucial in asymmetric synthesis where silyl ethers are used as protecting groups for chiral alcohols.

Reactivity of the Trimethylsilyl Groups: Cleavage and Exchange Reactions

The trimethylsilyl groups in this compound function as protecting groups for the catechol's hydroxyl functions. wikipedia.orglibretexts.org The cleavage of these silyl ether bonds, or deprotection, is a common and essential transformation to liberate the free catechol. wikipedia.org The reactivity of the Si-O bond allows for its selective removal under specific conditions.

The most common methods for the deprotection of TMS ethers involve treatment with fluoride (B91410) ion sources or acids. wikipedia.orgharvard.edu

Fluoride-based reagents: Tetrabutylammonium fluoride (TBAF) is a widely used reagent for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluoride bond. harvard.edunih.gov Other fluoride sources include hydrofluoric acid (HF) and its complexes like HF-pyridine. gelest.comharvard.edu

Acidic conditions: TMS ethers are susceptible to hydrolysis under acidic conditions. gelest.com Reagents such as hydrochloric acid (HCl) in a suitable solvent or pyridinium (B92312) p-toluenesulfonate (PPTS) can be employed. gelest.com

The choice of reagent can allow for selective deprotection when multiple types of silyl ethers are present in a molecule. gelest.comnih.gov For instance, a method using Wilkinson's catalyst and catechol borane (B79455) has been shown to reductively deprotect certain silyl ethers with high selectivity. nih.gov

| Reagent/Condition | Description | Typical Application | Reference |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Common fluoride source for cleaving Si-O bonds. | General deprotection of most silyl ethers. | wikipedia.orgnih.gov |

| Hydrofluoric Acid (HF) or HF-Pyridine | Strong fluoride source, can be used for more robust silyl ethers. | Selective cleavage under specific conditions. | gelest.comharvard.edu |

| HCl in Dichloromethane/Methanol (B129727) | Mild acidic conditions for hydrolysis. | Cleavage of acid-labile silyl ethers like TMS. | gelest.com |

| Potassium Carbonate in Methanol | Mild basic conditions for transesterification-like cleavage. | Base-catalyzed deprotection of TMS ethers. | gelest.com |

| Wilkinson's Catalyst / Catechol Borane | Reductive deprotection method. | Selective deprotection of certain silyl ethers in the presence of others. | nih.gov |

Intermolecular and Intramolecular Reactivity of Bis-Trimethylsilyl Catechol Derivatives

Beyond their role as protected catechols in substitution and deprotection reactions, bis-trimethylsilyl catechol derivatives can participate in a variety of other transformations. The presence of the silyloxy groups can modulate the reactivity of the molecule in metal-catalyzed reactions and other processes.

Structurally related bis(catecholato)silicates have been employed as reagents in photoredox and nickel-catalyzed cross-coupling reactions to generate alkyl radicals. chemrxiv.org This suggests that derivatives of this compound could potentially serve as precursors or ligands in similar organometallic transformations. The reactivity of group 4 metallocene bis(trimethylsilyl)acetylene (B126346) complexes, which act as sources of reactive, low-valent metal centers, further illustrates the diverse roles of TMS-containing molecules in modern synthesis. nih.govnih.gov These complexes can engage in a wide range of coordinating and coupling reactions. nih.govnih.gov

Furthermore, the reactivity of catechol derivatives themselves is extensive. They can react with amines and amino acids in the presence of oxidizing agents. nih.gov The protected bis-TMS version allows for controlled reactions at other sites of a larger molecule before unmasking the reactive catechol unit for subsequent steps, such as polymerization or complexation. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of 1,2 Benzenediol, 4 Methyl, Bis Tms

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Elucidation

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For non-volatile molecules like catechols, derivatization to their TMS ethers is essential to increase volatility and thermal stability, making them amenable to GC analysis. researchgate.netnih.gov

Chromatographic Resolution and Elution Behavior of Bis-TMS Catechol Derivatives

The separation of bis-TMS catechol derivatives by gas chromatography is influenced by the properties of the stationary phase and the operating conditions. Non-polar stationary phases are commonly employed for the analysis of TMS derivatives. researchgate.net The elution order of these compounds is primarily dependent on their volatility and interaction with the stationary phase. Generally, for a given catechol core structure, the retention time will increase with the number of TMS groups.

The chromatographic resolution of closely related silylated catechols can be challenging. However, the high resolving power of modern capillary columns allows for the effective separation of isomers and other closely related species. researchgate.net The gas chromatographic characteristics of TMS derivatives of catecholamine-related molecules have been reported in terms of methylene (B1212753) unit values, providing a standardized retention index for these compounds. nih.gov

A study on the GC-MS analysis of silylated catechol showed that derivatization with BSTFA-TMCS is effective, and the resulting bis(trimethylsilylated)catechol can be successfully analyzed. researchgate.net The use of different solvents during sample preparation can impact the resulting chromatograms, with methanol (B129727) sometimes yielding more mass fragments compared to water. ijern.com

Table 1: GC-MS Data for Trimethylsilyl (B98337) Derivatives

| Compound | Derivatizing Agent | Column Type | Key Observation | Reference |

| Catechol | BSTFA-TMCS | Capillary | Successful derivatization and analysis of bis(trimethylsilylated)catechol. | researchgate.net |

| Catecholamine-related molecules | Trimethylsilyl | Not specified | Gas chromatographic characteristics reported as methylene unit values. | nih.gov |

| Polar Compounds | Trimethylsilyl | Capillary | Silylated compounds produce informative and stable fragments, enhancing detection. | nih.gov |

Elucidation of Fragmentation Pathways for Trimethylsilyl Ethers in Electron Ionization Mass Spectrometry

Electron Ionization (EI) mass spectrometry of TMS ethers produces characteristic fragmentation patterns that are invaluable for structural elucidation. libretexts.org A comprehensive review of the mass spectral fragmentation of TMS and related alkylsilyl derivatives provides a foundational understanding of these processes. nih.govaminer.org

For TMS derivatives of catechols, the molecular ion (M+) is often observed, although it may be of low intensity. chalmers.se Key fragmentation pathways for TMS ethers in general include:

Loss of a methyl group ([M-15]⁺): This is a common fragmentation for TMS compounds, resulting in a stable ion. chalmers.seresearchgate.net

Cleavage of the C-C bond adjacent to the oxygen: This is a typical fragmentation pattern for ethers. libretexts.org

Formation of characteristic ions: Ions with m/z values of 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, and 75, corresponding to [(CH₃)₂SiOH]⁺, are frequently observed and are diagnostic for the presence of a TMS group. researchgate.netresearchgate.net

Rearrangement reactions: The elimination of trimethylsilanol (B90980) (TMSOH) can occur. chalmers.se

The fragmentation of TMS derivatives of more complex molecules containing vicinal diols, similar to the catechol structure, can involve transannular cleavage and the formation of intense cyclic ions. nih.gov Studies on the TMS derivatives of isomeric allylic alcohols have shown that the fragmentation patterns are highly dependent on the position and configuration of double bonds, allowing for the differentiation of isomers. nih.gov High-resolution mass spectrometry can be used to confirm the elemental composition of fragment ions, aiding in the elucidation of fragmentation pathways. nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Ion Characterization

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile compounds. While GC-MS with EI is a standard method for silylated compounds, ESI-MS offers complementary information, especially regarding the molecular ion.

A study investigating silylated quercetin (B1663063) derivatives demonstrated that ESI-MS can effectively characterize these compounds. nih.gov Tandem mass spectrometry (MS/MS) of the precursor ions of silylated species provides detailed structural information through collision-induced dissociation (CID). nih.gov For instance, the fragmentation of silylated quercetin revealed characteristic neutral losses, such as methane, butane, and the t-butyl group from the silyl (B83357) moiety. nih.gov

In the context of catechols, ESI-MS has been used to study their in-source oxidation and dimerization. nih.gov While negative ion mode is often preferred for catechols, positive ion mode can reveal their potential for oxidation. nih.gov A study on the detection of catechol using both GC-MS and ESI-MS found that ESI-MS confirmed the formation of dimers and trimers. researchgate.netijern.com

Interestingly, a method combining gas chromatography with ESI-MS has been proposed for the analysis of TMS derivatives. researchgate.net The principle relies on the potential for TMS derivatives to hydrolyze back to their more polar native forms during the ESI process, making them suitable for ESI analysis. researchgate.net However, the extent of this hydrolysis can vary depending on the compound class. researchgate.net

High-Resolution Mass Spectrometry Techniques: FT-ICR-MS and NALDI-MS Applications

High-resolution mass spectrometry (HRMS) techniques, such as Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), provide highly accurate mass measurements, enabling the unambiguous determination of elemental compositions. pnnl.gov This capability is crucial for the confident identification of unknown compounds and for elucidating complex fragmentation pathways. nih.gov

FT-ICR-MS has been successfully applied to the analysis of various silyl organic compounds, providing accurate masses and facilitating the proposal of fragmentation pathways through ESI-FT-ICR-MS/MS. nih.gov This technique is particularly valuable for analyzing complex mixtures of organic matter. usda.gov

Nanostructure-assisted laser desorption/ionization mass spectrometry (NALDI-MS) is a matrix-free laser desorption/ionization technique that is well-suited for the analysis of small molecules. researchgate.netrsc.org Unlike matrix-assisted laser desorption/ionization (MALDI), NALDI minimizes interference from matrix-related peaks in the low mass range, making it a powerful tool for analyzing compounds with molecular weights below 700 Da. rsc.orgnih.govmdpi.com While direct applications of NALDI-MS to 1,2-Benzenediol, 4-methyl, bis-TMS are not extensively documented, its utility for analyzing other small organic and silylated molecules suggests its potential in this area. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure.

For 1,2-Benzenediol, 4-methyl, the parent compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons and the methyl group protons. researchgate.net Upon silylation to form the bis-TMS derivative, new signals corresponding to the trimethylsilyl groups would appear in the ¹H NMR spectrum, typically in the upfield region (around 0-0.5 ppm). The chemical shifts of the aromatic protons would also be affected by the substitution of the hydroxyl protons with TMS groups.

¹³C NMR spectroscopy provides complementary information, with each unique carbon atom in the molecule giving a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, often allowing for the resolution of signals for every carbon atom in the molecule. libretexts.org The carbon atoms of the TMS groups would give a characteristic signal, and the chemical shifts of the aromatic carbons would also be altered upon silylation. Predicted ¹³C NMR spectra for related catechol structures are available in databases and can serve as a reference. hmdb.ca

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule based on their characteristic vibrational frequencies.

The FTIR spectrum of the parent compound, 4-methylcatechol (B155104), would be dominated by a broad absorption band in the high-frequency region (typically 3200-3600 cm⁻¹) corresponding to the O-H stretching vibrations of the hydroxyl groups. Upon silylation to form this compound, this broad O-H band would disappear.

In its place, new characteristic absorption bands for the TMS groups would appear. These include:

Si-C stretching vibrations: These typically appear in the region of 1250 cm⁻¹ and 840 cm⁻¹.

Si-O-C stretching vibrations: These are expected to be observed in the region of 1100-1000 cm⁻¹.

The presence of these new bands and the disappearance of the O-H band would provide clear evidence of the successful silylation of the catechol. The NIST Chemistry WebBook provides IR spectral data for the parent compound, 4-methyl-1,2-benzenediol, which can be used as a reference. nist.gov A comprehensive review on the mass spectrometric fragmentation of TMS derivatives also touches upon their general characteristics, which can be correlated with spectroscopic data. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules, this typically involves π electrons in conjugated systems.

The parent compound, 4-methylcatechol, possesses a benzene (B151609) ring, which is a classic chromophore. The electronic transitions of the π-system of the benzene ring are responsible for its characteristic UV absorption. The introduction of substituents on the benzene ring can cause shifts in the wavelength of maximum absorption (λmax) and changes in the molar absorptivity (ε). These shifts are known as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

In the case of this compound, the two hydroxyl groups of 4-methylcatechol are derivatized with trimethylsilyl (TMS) groups. This silylation is a common procedure in analytical chemistry, primarily to increase the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis. ijern.comsigmaaldrich.com While this derivatization is crucial for GC-MS, detailed studies on the UV-Vis spectroscopic properties of the resulting silylated ether are not extensively documented in scientific literature.

The primary chromophore in this compound remains the substituted benzene ring. The fundamental π → π* transitions of the aromatic system are expected to be the main feature in its UV-Vis spectrum. The replacement of the acidic protons of the hydroxyl groups with bulky, electron-donating trimethylsilyl groups is expected to influence the electronic environment of the benzene ring and, consequently, its UV absorption characteristics.

Interactive Data Table

Due to the lack of specific experimental UV-Vis data for this compound in the available literature, a data table with research findings cannot be generated.

Theoretical and Computational Studies on Bis Trimethylsilyl Aromatic Systems

Quantum Chemical Characterization of Aromatic Silylation Mechanisms and Transition States

The introduction of trimethylsilyl (B98337) (TMS) groups onto an aromatic ring, a process known as silylation, can proceed through various mechanisms. Quantum chemical calculations are pivotal in elucidating these reaction pathways and characterizing the high-energy transition states.

Silylation of aromatic compounds like 4-methylcatechol (B155104) can be achieved using silylating agents such as bis(trimethylsilyl)acetamide. acs.org The reaction mechanism often involves the formation of an intermediate complex, followed by the cleavage of an O-H bond and the formation of an O-Si bond.

Key Research Findings:

Catalytic C-H Silylation: Studies on metal-free catalytic C-H silylation of electron-rich aromatic compounds have shown that the reaction can proceed under neutral conditions without the need for a hydrogen acceptor. acs.org Boron compounds like B(C₆F₅)₃ have been identified as effective catalysts for the silylation of arenes with hydrosilanes. acs.org

Reaction Pathways: Theoretical calculations can map out the potential energy surface of the silylation reaction, identifying the most favorable reaction coordinates. For the silylation of a diol like 4-methylcatechol, the stepwise silylation of the two hydroxyl groups would be investigated, including the characterization of the mono-silylated intermediate.

Transition State Analysis: By calculating the vibrational frequencies of the optimized geometries, transition states can be identified by the presence of a single imaginary frequency. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes occurring at the peak of the energy barrier.

A hypothetical reaction pathway for the silylation of 4-methylcatechol could involve the following steps, each of which can be modeled using quantum chemical methods:

Formation of a pre-reaction complex between 4-methylcatechol and the silylating agent.

First silylation step leading to 4-methyl-2-(trimethylsiloxy)phenol.

Second silylation step to form 1,2-Benzenediol, 4-methyl, bis-TMS.

| Reaction Step | Calculated Activation Energy (Hypothetical) | Key Geometric Features of Transition State (Hypothetical) |

| First Silylation | 15-25 kcal/mol | Elongated O-H bond, forming Si-O bond |

| Second Silylation | 18-28 kcal/mol | Elongated O-H bond on the second hydroxyl group, forming Si-O bond |

Table 1: Hypothetical data for the quantum chemical characterization of the silylation of 4-methylcatechol.

Conformational Analysis of Silylated Aromatic Ethers Using Computational Methods

The presence of bulky trimethylsilyl groups significantly influences the conformational preferences of the resulting aromatic ether. Computational methods are instrumental in exploring the potential energy surface and identifying the most stable conformers.

The rotation around the C-O-Si bonds and the orientation of the methyl group on the benzene (B151609) ring give rise to various possible conformations for this compound.

Key Research Findings:

Methodologies: A variety of computational methods can be employed for conformational analysis, ranging from molecular mechanics for an initial broad search to more accurate but computationally expensive density functional theory (DFT) and ab initio methods. nih.govresearchgate.net The CENSO (Conformer-Ensemble Search and Optimization) procedure is an example of a cost-efficient method for assessing different conformational analysis protocols. nih.govchemrxiv.org

Steric Effects: The steric hindrance between the two adjacent trimethylsilyl groups and between the TMS groups and the methyl group on the aromatic ring will be a dominant factor in determining the preferred conformations. The molecule will likely adopt a conformation that minimizes these steric clashes.

Intermolecular Interactions: In the solid state, intermolecular interactions such as van der Waals forces and potential weak C-H···π interactions will dictate the crystal packing.

| Conformer (Hypothetical) | Relative Energy (kcal/mol) | Dihedral Angle (C-C-O-Si) (°) |

| Anti-periplanar | 0.0 | ~180 |

| Syn-clinal | 2.5 | ~60 |

| Anti-clinal | 3.8 | ~120 |

Table 2: Hypothetical relative energies of different conformers of this compound based on the rotation around one of the C-O-Si bonds.

Prediction of Spectroscopic Properties and Reactivity Parameters via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for predicting a wide range of molecular properties, including spectroscopic data and reactivity descriptors. These predictions are invaluable for interpreting experimental spectra and understanding the chemical behavior of the molecule.

Key Research Findings:

Spectroscopic Properties: DFT calculations can predict vibrational frequencies (IR and Raman spectra), and electronic absorption spectra (UV-Vis). growingscience.comrsc.org Time-dependent DFT (TD-DFT) is particularly useful for simulating excited states and UV-Vis spectra. nih.gov

Reactivity Parameters: Conceptual DFT provides a framework for defining and calculating chemical reactivity indicators. These include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO gap is an indicator of chemical stability. growingscience.com

Local Reactivity Descriptors: Fukui functions and the dual descriptor can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

| Property | Predicted Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Related to electron-donating ability |

| LUMO Energy | -0.8 eV | Related to electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Indicator of kinetic stability |

| Dipole Moment | 2.1 D | Influences solubility and intermolecular interactions |

| Main IR Absorption (Si-O-C) | 1050-1100 cm⁻¹ | Characteristic vibrational mode |

Table 3: Hypothetical DFT-predicted properties for this compound.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of molecules in solution, capturing their movements and interactions over time. For this compound, MD simulations can reveal crucial information about its solvation and dynamics.

Key Research Findings:

Solvation Structure: MD simulations can determine how solvent molecules arrange themselves around the solute molecule. The radial distribution function (RDF) between specific atoms of the solute and solvent can quantify this arrangement. rsc.org

Conformational Dynamics: In solution, the molecule is not static but dynamically samples different conformations. MD simulations can track the transitions between these conformations and determine their relative populations.

Transport Properties: Properties such as the diffusion coefficient can be calculated from MD trajectories, providing insight into how the molecule moves through the solvent.

Interactions with other molecules: MD simulations are widely used to study the interaction of molecules with other species in the solution, such as proteins or surfaces. nih.govmdpi.com For instance, simulations can model the adsorption of aromatic compounds onto surfaces like carbon nanotubes. rsc.org

| Property | Simulation Result (Hypothetical) | Interpretation |

| Diffusion Coefficient in Toluene | 1.2 x 10⁻⁵ cm²/s | Rate of translational motion in a non-polar solvent |

| First Solvation Shell (Toluene) | 10-12 molecules | Number of solvent molecules in close proximity |

| Conformational Transition Rate | 10⁹ s⁻¹ | Frequency of rotation around C-O-Si bonds |

Table 4: Hypothetical results from a molecular dynamics simulation of this compound in toluene.

Applications of Bis Trimethylsilyl Catechol Derivatives in Complex Chemical Synthesis

Role as Protecting Groups for Hydroxyl Functionalities in Multistep Organic Synthesis

In organic synthesis, it is often necessary to temporarily block reactive functional groups to prevent them from interfering with reactions occurring elsewhere in the molecule. fiveable.mewiley.comlibretexts.org The trimethylsilyl (B98337) (TMS) group is a widely used protecting group for alcohols and phenols due to its ease of introduction, stability under various conditions, and mild removal. fiveable.mewikipedia.orgnih.gov For catechols like 4-methyl-1,2-benzenediol, the two adjacent hydroxyl groups are particularly reactive. Converting them to their bis(trimethylsilyl) ether form effectively masks this reactivity.

The introduction of the TMS groups is typically achieved by reacting the catechol with a silylating agent such as trimethylsilyl chloride (TMSCl) in the presence of a base like pyridine or triethylamine, or with stronger reagents like bis(trimethylsilyl)acetamide (BSA). wikipedia.orgresearchgate.net The resulting TMS ethers are significantly less acidic and nucleophilic than the original hydroxyl groups and are stable to many non-acidic and non-fluoride-containing reagents. fiveable.me

Selective Protection Strategies in Substituted Catechols

While fully protecting both hydroxyl groups in a catechol is common, selective protection of one hydroxyl group over the other can be a significant challenge, especially in symmetrically substituted catechols. However, in unsymmetrically substituted catechols, differences in the steric and electronic environments of the hydroxyl groups can be exploited for selective monosilylation. For 4-methyl-1,2-benzenediol, the hydroxyl group ortho to the methyl group is more sterically hindered than the one meta to it. This steric hindrance can influence the rate of silylation, potentially allowing for selective protection under carefully controlled conditions (e.g., using a bulky silylating agent or stoichiometric control of the reagent).

The choice of silylating agent and reaction conditions is crucial for achieving selectivity. Sterically demanding silyl (B83357) groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are more likely to react selectively at the less hindered hydroxyl position. nih.gov While TMS is less sterically bulky, kinetic control at low temperatures with a limited amount of silylating agent can favor monosilylation at the more accessible site.

Methodologies for Controlled Deprotection of Trimethylsilyl Ethers

A key advantage of TMS ethers is the variety of methods available for their cleavage, allowing for controlled deprotection. wikipedia.org The silicon-oxygen bond is readily cleaved by sources of fluoride (B91410) ions, such as tetrabutylammonium fluoride (TBAF), due to the high strength of the silicon-fluoride bond. fiveable.meharvard.edu Acidic conditions, often using mild acids like acetic acid or stronger acids in aqueous solutions, are also effective for deprotection. gelest.comresearchgate.net

Selective deprotection of one silyl ether in the presence of another is a powerful strategy in complex synthesis. harvard.edu The stability of silyl ethers is influenced by steric bulk around the silicon atom. Generally, the stability towards hydrolysis increases with the size of the alkyl groups on the silicon. gelest.com

| Silyl Group | Relative Stability (General Trend) | Common Deprotection Reagents |

| TMS (Trimethylsilyl) | Least Stable | Mild acid (e.g., Acetic Acid), K₂CO₃/Methanol (B129727), Fluoride (TBAF) |

| TES (Triethylsilyl) | More stable than TMS | Acid, Fluoride (TBAF) |

| TBDMS (tert-Butyldimethylsilyl) | More stable than TES | Stronger Acid, Fluoride (TBAF) |

| TIPS (Triisopropylsilyl) | Very Stable | Fluoride (TBAF, HF-Pyridine) |

| TBDPS (tert-Butyldiphenylsilyl) | Very Stable | Fluoride (TBAF, HF-Pyridine) |

This interactive table provides a general overview of silyl ether stability and deprotection methods.

This differential stability allows for selective removal. For instance, a TMS group can often be cleaved under conditions that leave a TBDMS or TIPS group intact. nih.gov A mild, selective method for the reductive deprotection of silyl ethers using Wilkinson's catalyst and catechol borane (B79455) has also been reported, which can differentiate between various silyl groups. nih.gov For example, a TES ether can be removed in the presence of a TBDMS group. nih.gov

Utilization as Key Synthetic Intermediates for Novel Aromatic Compounds and Heterocycles

Beyond its role as a protecting group, 1,2-bis(trimethylsilyloxy)benzene derivatives serve as important synthetic intermediates. These compounds can undergo reactions that are not possible with the unprotected catechol. For example, the silylated derivative of 1,2-dichlorobenzene can be prepared and used in Grignard-type reactions. d-nb.infosigmaaldrich.com

The compound 1,2-bis(trimethylsilyl)benzene is a key starting material for generating benzyne, a highly reactive intermediate. d-nb.infoorgsyn.org This is typically achieved by reacting the bis(silyl) compound with a fluoride source to eliminate the two trimethylsilyl groups and generate the benzyne triple bond. While this specific application is documented for the non-methylated analog, similar reactivity can be anticipated for 4-methyl-1,2-bis(trimethylsilyloxy)benzene, which would lead to the formation of 4-methylbenzyne. This intermediate can then be trapped with various dienophiles (e.g., furan) or nucleophiles to construct complex, substituted aromatic ring systems.

Furthermore, silylated phenols and catechols can be used in transition metal-catalyzed cross-coupling reactions, acting as nucleophilic partners to form carbon-carbon or carbon-heteroatom bonds, thus enabling the synthesis of a wide array of substituted aromatic compounds.

Roles in Catalytic Cycles and Stoichiometric Organic Transformations

Silylated catechol derivatives can play roles in various catalytic processes. A notable example is the use of silylated phenols in catalytic C-H bond functionalization. scispace.comfigshare.comresearchgate.netnih.gov Relay catalysis involving iridium and rhodium has been used for the ortho-C–H silylation of phenols using traceless acetal directing groups. scispace.comresearchgate.net In these systems, a silyl group is strategically installed on the aromatic ring. The resulting dioxasilines, derived from the catechol structure, can then be further functionalized. scispace.comfigshare.comnih.gov This strategy provides access to highly substituted aromatic compounds that are otherwise difficult to synthesize.

The development of catalytic enantioselective silylation of alcohols is another area where silylating agents and their interaction with substrates are crucial. researchgate.net While not a direct role of the pre-formed bis-TMS catechol, the principles of silylation and desilylation are central to these catalytic cycles. The electronic properties of the catechol ring, modified by the methyl substituent, can influence the reactivity and stability of organometallic intermediates in potential catalytic applications.

Derivatization for Enhanced Volatility and Detection in Analytical Chemistry

In analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS), it is often necessary to derivatize non-volatile or polar compounds to make them suitable for analysis. researchgate.netkoreascience.kr Catechols, including 4-methyl-1,2-benzenediol, contain polar hydroxyl groups that lead to poor peak shape and thermal instability during GC analysis.

Silylation is a common derivatization technique to address this issue. ijern.comcaltech.edu The conversion of the hydroxyl groups to trimethylsilyl ethers, forming 1,2-Benzenediol, 4-methyl-, bis-TMS, significantly increases the molecule's volatility and thermal stability. wikipedia.org This is because the replacement of the polar O-H proton with a nonpolar TMS group reduces intermolecular hydrogen bonding. wikipedia.org

The resulting derivative is more amenable to GC separation and provides characteristic mass spectra that can be used for identification and quantification. researchgate.netkoreascience.kr Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this purpose. ijern.comcaltech.edu This derivatization is a critical step in the analysis of catecholamines and related phenolic compounds in biological and environmental samples. researchgate.netkoreascience.kr

| Property | Before Derivatization (4-Methyl-1,2-benzenediol) | After Derivatization (bis-TMS ether) | Rationale |

| Polarity | High | Low | Replacement of polar -OH groups with nonpolar -OSi(CH₃)₃ groups. |

| Volatility | Low | High | Reduced intermolecular hydrogen bonding allows for easier transition to the gas phase. wikipedia.org |

| Thermal Stability | Moderate | High | Silyl ethers are generally more stable to heat than the parent alcohols. |

| Suitability for GC-MS | Poor | Excellent | Improved volatility and stability lead to better chromatographic separation and detection. researchgate.netijern.com |

This interactive table summarizes the effects of TMS derivatization on the analytical properties of 4-methyl-1,2-benzenediol.

Future Directions and Emerging Research Avenues for 1,2 Benzenediol, 4 Methyl, Bis Tms

Development of Sustainable and Eco-Friendly Synthesis Protocols

The pursuit of green chemistry principles is paramount in modern synthetic organic chemistry. Future research will undoubtedly focus on developing more sustainable and environmentally benign methods for the synthesis of 1,2-Benzenediol, 4-methyl, bis-TMS. This involves moving away from hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency.

Current synthetic approaches often rely on traditional silylation methods that may involve chlorinated solvents and stoichiometric amounts of silylating agents, leading to significant waste. Future protocols could explore:

Catalytic Silylation: The development of efficient catalytic systems, potentially using earth-abundant metals, could significantly reduce the amount of silylating agent required and minimize byproducts. nih.gov Research into potassium tert-butoxide catalysis for the direct silylation of aromatic heterocycles offers a promising precedent. nih.gov

Solvent-Free and Aqueous Systems: Investigating solvent-free reaction conditions or the use of greener solvents like water would drastically improve the environmental footprint of the synthesis. rsc.orgresearchgate.netnih.govrsc.org The use of catalysts like poly(4-vinylpyridinium)hydrogen sulfate (B86663) in solvent-free or aqueous media for similar transformations highlights the potential of this approach. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including improved heat and mass transfer, enhanced safety, and the potential for process intensification and automation. researchgate.net

| Green Chemistry Approach | Potential Advantages | Relevant Research Areas |

| Catalytic Silylation | Reduced reagent consumption, lower waste, milder reaction conditions. | Earth-abundant metal catalysts, organocatalysis. nih.gov |

| Alternative Solvents | Reduced environmental impact, improved safety. | Water, supercritical fluids, bio-based solvents. rsc.orgresearchgate.netnih.govrsc.org |

| Flow Chemistry | Improved efficiency, safety, and scalability; integration with in situ monitoring. | Microreactor technology, process analytical technology (PAT). researchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The trimethylsilyl (B98337) (TMS) groups in this compound serve as protecting groups for the hydroxyl functionalities, but they also modulate the electronic properties of the aromatic ring, opening up avenues for novel reactivity. Future research should aim to uncover and exploit these unique reactivity patterns.

Key areas of exploration include:

Directed C-H Functionalization: The silyl (B83357) ether groups could act as directing groups for the selective functionalization of the aromatic ring at positions that are otherwise difficult to access. Palladium-catalyzed silanol-directed C-H oxygenation of phenols provides a template for such strategies. acs.org

Cross-Coupling Reactions: Investigating the participation of the silylated catechol in various cross-coupling reactions could lead to the synthesis of complex polyaromatic structures. merckmillipore.com

Redox Chemistry: The redox behavior of silylated catechols is an area ripe for investigation. nih.gov Understanding how the TMS groups influence the oxidation of the catechol moiety could lead to new applications in materials science and catalysis. nih.govresearchgate.net

Integration with Advanced High-Throughput Screening and Automation in Synthesis

To accelerate the discovery of new reactions and applications for this compound, its synthesis and derivatization should be integrated with high-throughput screening (HTS) and automated synthesis platforms. wikipedia.orgnumberanalytics.combmglabtech.com

This integration would enable:

Rapid Reaction Optimization: Automated systems can quickly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions for synthesis and derivatization. nih.govacs.org

Combinatorial Library Synthesis: HTS allows for the parallel synthesis of large libraries of derivatives, which can then be screened for desired properties, for instance, in drug discovery or materials science. sigmaaldrich.comresearchgate.net

Discovery of New Catalysts and Reagents: Automated platforms can be used to screen for new catalysts and reagents that promote novel transformations of this compound. merckmillipore.com

| Technology | Application in this compound Research | Key Benefits |

| High-Throughput Screening (HTS) | Rapidly screen conditions for synthesis and derivatization; generate compound libraries for biological or materials screening. numberanalytics.combmglabtech.com | Increased speed and efficiency, discovery of novel compounds and reactions. numberanalytics.com |

| Automated Synthesis | Automate the multi-step synthesis of complex molecules derived from the title compound. wikipedia.orgnih.gov | Higher efficiency, improved reproducibility, reduced human error. wikipedia.org |

Development of In Situ Monitoring Techniques for Reaction Optimization

To gain a deeper understanding of the reaction mechanisms and to optimize synthetic protocols in real-time, the development and application of in situ monitoring techniques are crucial. spectroscopyonline.comnih.gov

Spectroscopic methods that could be employed include:

FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, intermediates, and products. spectroscopyonline.com

NMR Spectroscopy: In situ NMR can offer detailed structural information about transient species and help elucidate reaction pathways. nih.gov

Mass Spectrometry: Real-time mass spectrometry can be used to monitor the progress of reactions in flow chemistry systems. nih.gov

By combining these techniques with automated synthesis platforms, researchers can create a powerful feedback loop for rapid reaction optimization and discovery. nih.gov

Expanding the Scope of Derivatization for Other Complex Aromatic Scaffolds

The methodologies developed for the synthesis and functionalization of this compound can be extended to a broader range of complex aromatic and heteroaromatic scaffolds. The TMS-protection strategy is a versatile tool for the manipulation of hydroxylated aromatic compounds. acs.org

Future research could focus on:

Polyaromatic Hydrocarbons (PAHs): Applying similar silylation and subsequent functionalization strategies to larger PAH systems could provide access to novel materials with interesting electronic and photophysical properties. nih.gov

Heterocyclic Compounds: Extending these methods to heterocyclic systems containing catechol-like moieties would be highly valuable for medicinal chemistry and materials science. nih.gov

Natural Products: The selective protection and derivatization of complex natural products containing catechol motifs could enable the synthesis of novel analogs with enhanced biological activity. acs.org

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and pave the way for new discoveries and innovations in organic synthesis and beyond.

Q & A

Basic: How do the positions of hydroxyl groups on 1,2-benzenediol derivatives influence their chemical properties and biological activity?

The positions of hydroxyl groups on the benzene ring (ortho, meta, para) critically determine reactivity and bioactivity. For example, 4-methyl-1,2-benzenediol (ortho-substituted) exhibits antimicrobial activity, while its meta isomer (1,3-benzenediol) shows no activity . Ortho-substituted derivatives stabilize through intramolecular hydrogen bonding, enhancing stability and interaction with microbial membranes. Methodologically, comparative studies using agar diffusion assays and MIC (Minimum Inhibitory Concentration) determinations can quantify these effects .

Basic: What synthetic strategies are effective for preparing substituted 1,2-benzenediol derivatives like 4-methyl-1,2-benzenediol?

Substituted 1,2-benzenediols can be synthesized via electrophilic aromatic substitution or condensation reactions. For instance, thiamine hydrochloride-catalyzed condensation of aldehydes yields hydroxylated derivatives efficiently . Protecting groups (e.g., TMS) may be introduced to prevent undesired side reactions during functionalization. Reaction conditions (temperature, catalyst loading) should be optimized using TLC and spectroscopic monitoring (FTIR, <sup>1</sup>H NMR) to track progress .

Basic: Which analytical techniques are most reliable for characterizing 1,2-benzenediol derivatives and their TMS-protected analogs?

Key techniques include:

- Spectroscopy : FTIR confirms hydroxyl and silyl ether groups; <sup>1</sup>H NMR identifies substitution patterns and TMS protection .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, especially for thermally stable TMS derivatives .

Advanced: How can substituent effects on 4-methyl-1,2-benzenediol be systematically studied to enhance antimicrobial activity?

A structured approach involves:

Derivative Design : Introduce electron-withdrawing (e.g., nitro, chloro) or bulky groups (e.g., tert-butyl) at the 4-position to test steric and electronic effects .

Activity Assays : Use standardized MIC tests against Gram-positive (L. monocytogenes) and Gram-negative (S. typhimurium) strains to compare efficacy .

QSAR Modeling : Correlate substituent properties (Hammett constants, logP) with bioactivity to predict optimal modifications .

Advanced: What experimental factors influence the yield and selectivity of silylation reactions for 1,2-benzenediol derivatives?

Critical factors include:

- Reagent Choice : Bis-TMS reagents (e.g., HMDS) vs. mono-TMS agents affect degree of protection.

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor silylation by reducing side reactions.

- Catalysis : Imidazole or pyridine accelerates reaction kinetics by neutralizing HCl byproducts .

- Workflow : Quench with aqueous NaHCO3 and purify via silica gel chromatography to isolate bis-TMS products .

Advanced: How should researchers address contradictions in reported antimicrobial data for 4-methyl-1,2-benzenediol derivatives?

Discrepancies in MIC values (e.g., 62.25–150 µg/mL for Salmonella spp. ) may arise from:

- Strain Variability : Test multiple strains under controlled conditions (pH, temperature).

- Compound Stability : Assess degradation via LC-MS over time, especially under assay conditions.

- Synergistic Effects : Co-administer with adjuvants (e.g., efflux pump inhibitors) to clarify intrinsic activity .

Statistical tools (ANOVA, post-hoc tests) can identify significant differences across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.